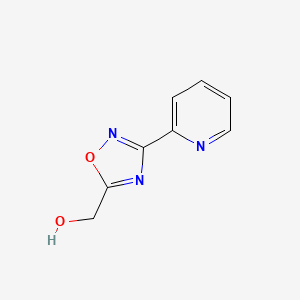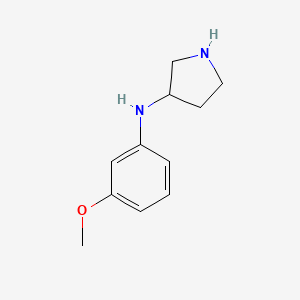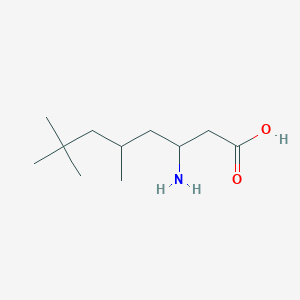
5'-Brom-2,3'-Bipyridin
Übersicht
Beschreibung
5’-Bromo-2,3’-bipyridine is a bipyridine derivative, which consists of two pyridine rings connected by a single bond, with a bromine atom attached to the 5’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5’-Bromo-2,3’-bipyridine has numerous applications in scientific research:
Wirkmechanismus
Target of Action
5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.
Mode of Action
The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .
Biochemical Pathways
It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.
Result of Action
The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .
Action Environment
The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .
Vorbereitungsmethoden
The synthesis of 5’-Bromo-2,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses an organotin compound as the coupling partner . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
5’-Bromo-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, organotin compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5’-Bromo-2,3’-bipyridine can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine . While all these compounds share the bipyridine core structure, their reactivity and applications can vary significantly due to differences in substitution patterns. For example, 2,2’-bipyridine is a well-known ligand in coordination chemistry, while 5,5’-dibromo-2,2’-bipyridine is used for the synthesis of more complex ligands through stepwise functionalization .
Eigenschaften
IUPAC Name |
3-bromo-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZNFNWADATLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627942 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-02-7 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)




![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)


![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

